molecular formula C8H3BrClF3O2 B1341935 3-Bromo-4-(trifluoromethoxy)benzoyl chloride CAS No. 85366-63-8

3-Bromo-4-(trifluoromethoxy)benzoyl chloride

Cat. No. B1341935
CAS RN: 85366-63-8
M. Wt: 303.46 g/mol
InChI Key: NCUJEFXFJWHBMH-UHFFFAOYSA-N
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Description

“3-Bromo-4-(trifluoromethoxy)benzoyl chloride” is a chemical compound with the molecular formula C8H3BrClF3O2 . It is an organic compound that is used as a building block in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “3-Bromo-4-(trifluoromethoxy)benzoyl chloride” consists of a benzene ring substituted with a bromo group, a trifluoromethoxy group, and a benzoyl chloride group . The InChI string representation of the molecule is InChI=1S/C8H5BrClF3O/c9-6-3-5 (4-10)1-2-7 (6)14-8 (11,12)13/h1-3H,4H2 .


Physical And Chemical Properties Analysis

The molecular weight of “3-Bromo-4-(trifluoromethoxy)benzoyl chloride” is 289.47 g/mol . It has a computed XLogP3-AA value of 4.2, indicating its lipophilicity . The compound has a topological polar surface area of 9.2 Ų .

Scientific Research Applications

Aryne Route to Naphthalenes

  • The aryne route, involving the generation and interception of aryne intermediates, has been employed for the synthesis of naphthalenes and their derivatives. For example, 1,2-dehydro-4-(trifluoromethoxy)benzene, a compound related to the structure of interest, can be generated from its bromo precursor and reacted with furan to produce cycloadducts. These adducts can further undergo reduction, isomerization, or bromination to yield various naphthalene derivatives, highlighting the synthetic versatility of trifluoromethoxy-substituted arynes in constructing complex organic frameworks (Schlosser & Castagnetti, 2001).

Trifluoromethoxylation of Aliphatic Substrates

  • A novel trifluoromethoxylation reaction has been developed for aliphatic substrates, demonstrating the utility of trifluoromethoxy-containing compounds in introducing trifluoromethoxy groups to aliphatic chains. This approach uses a trifluoromethoxide anion generated from a dinitro(trifluoromethoxy)benzene precursor, showcasing the potential applications of trifluoromethoxy compounds in the functionalization of organic molecules (Marrec et al., 2010).

Synthetic Routes to Benzoates

  • In the realm of ester synthesis, 3-Bromo-4-(trifluoromethoxy)benzoyl chloride and its related compounds have been implicated in the development of facile synthetic protocols. These methods enable the preparation of various benzoates, including halobutyl benzoates, through reactions involving benzoyl chloride and metal halides. The ease of controlling halogen groups in these syntheses underscores the significance of such compounds in the synthesis of ester derivatives (Kang & Kim, 2000).

Safety And Hazards

“3-Bromo-4-(trifluoromethoxy)benzoyl chloride” is a corrosive liquid . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It should be handled with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

3-bromo-4-(trifluoromethoxy)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClF3O2/c9-5-3-4(7(10)14)1-2-6(5)15-8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUJEFXFJWHBMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592668
Record name 3-Bromo-4-(trifluoromethoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(trifluoromethoxy)benzoyl chloride

CAS RN

85366-63-8
Record name 3-Bromo-4-(trifluoromethoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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